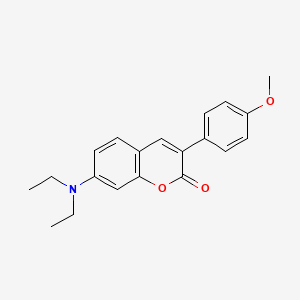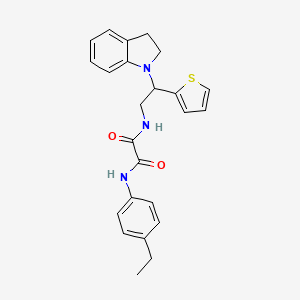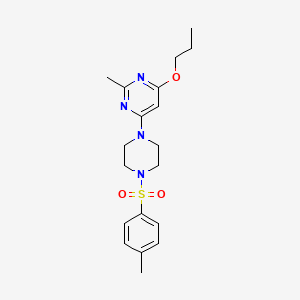
2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine class of heterocyclic compounds. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes. This particular compound features a pyrimidine ring substituted with a methyl group at the 2-position, a propoxy group at the 4-position, and a tosylpiperazinyl group at the 6-position. The presence of these substituents imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic aromatic substitution reaction of a suitably substituted pyrimidine derivative with a tosylpiperazine derivative. The reaction conditions often include the use of a base such as N,N-diisopropylethylamine (DIPEA) and a solvent like isopropanol, with the reaction being carried out at elevated temperatures (e.g., 80°C) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions on the pyrimidine ring that are activated by electron-withdrawing groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the pyrimidine ring.
Substitution Reactions: The tosylpiperazinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Bases: N,N-diisopropylethylamine (DIPEA), sodium hydride (NaH), and potassium carbonate (K2CO3) are commonly used bases.
Solvents: Isopropanol, dimethylformamide (DMF), and dichloromethane (DCM) are frequently used solvents.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield derivatives with different substituents on the pyrimidine ring, while oxidation and reduction reactions can modify the functional groups attached to the compound.
Applications De Recherche Scientifique
2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-propoxy-6-(4-phenylpiperazin-1-yl)pyrimidine: This compound has a phenyl group instead of a tosyl group on the piperazine ring.
2-Methyl-4-propoxy-6-(4-methylpiperazin-1-yl)pyrimidine: This compound has a methyl group instead of a tosyl group on the piperazine ring.
2-Methyl-4-propoxy-6-(4-benzylpiperazin-1-yl)pyrimidine: This compound has a benzyl group instead of a tosyl group on the piperazine ring.
Uniqueness
2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine is unique due to the presence of the tosyl group on the piperazine ring, which can impart distinct chemical and biological properties. The tosyl group is an electron-withdrawing group that can influence the reactivity of the compound and its interactions with biological targets. This makes the compound a valuable scaffold for the development of new pharmaceuticals and other bioactive molecules.
Propriétés
IUPAC Name |
2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-propoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-4-13-26-19-14-18(20-16(3)21-19)22-9-11-23(12-10-22)27(24,25)17-7-5-15(2)6-8-17/h5-8,14H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBOMXDCBKBAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
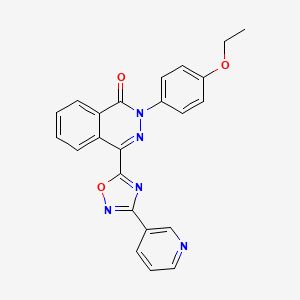
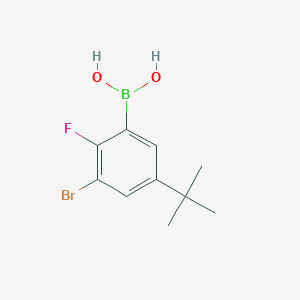
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2826250.png)
![1-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2826252.png)
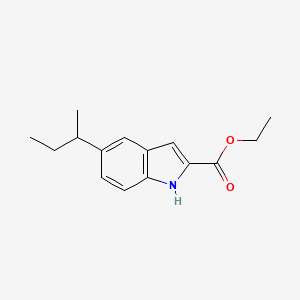
![2-[1-(9H-purin-6-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2826255.png)

![1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one](/img/structure/B2826259.png)

![1-[(6-morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2826261.png)
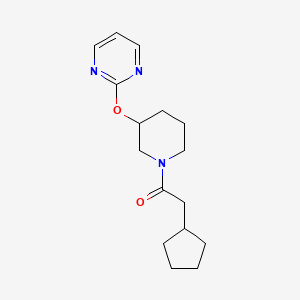
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2826264.png)
